1-(4-((1-methyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[(3-methylimidazol-4-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-10(16)15-5-3-14(4-6-15)8-11-7-12-9-13(11)2/h7,9H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACKQSHYRFHAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CN=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-methyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a piperazine compound under basic conditions.
Final Assembly: The final step involves the acylation of the piperazine-imidazole intermediate with an appropriate acylating agent, such as acetyl chloride, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-methyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-((1-methyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((1-methyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperazine moiety may interact with biological membranes or proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Pharmacological Targets
Physicochemical Properties
- Molecular Weight : The target compound (~300–350 g/mol) is lighter than urea-thiazole derivatives (e.g., 11a : 484.2 g/mol) but heavier than simpler tetrazole analogs .
- Solubility : The acetyl group enhances aqueous solubility compared to lipophilic substituents like arylthio groups in 3 .
- logP : Imidazole’s polarity likely reduces logP relative to nitroimidazole derivatives (e.g., 3 : logP ~2.5–3.5) .
Key Research Findings and Contradictions
Biological Activity
The compound 1-(4-((1-methyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)ethan-1-one is a derivative of piperazine and imidazole, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Chemical Formula : C12H17N3O
- Molecular Weight : 219.29 g/mol
Structure
The compound consists of a piperazine ring linked to an imidazole moiety, contributing to its diverse biological interactions.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 62.5 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating bactericidal effects through inhibition of protein synthesis pathways .
Antifungal Activity
In addition to antibacterial properties, some derivatives demonstrate antifungal activity. For example:
- Compounds have been tested against Candida species with MIC values comparable to standard antifungal agents like fluconazole, suggesting potential therapeutic applications in treating fungal infections .
The mechanism by which these compounds exert their effects often involves:
- Inhibition of nucleic acid synthesis : Disruption of DNA replication processes in bacterial cells.
- Biofilm inhibition : Significant reduction in biofilm formation at concentrations as low as 0.007–0.03 mg/mL against MRSA biofilms .
Case Studies and Research Findings
Several research studies have investigated the biological activities of compounds related to this compound:
Summary of Findings
The compound this compound shows promising biological activity, particularly in antimicrobial and antifungal applications. Its unique structure contributes to its effectiveness against various pathogens, making it a candidate for further development in therapeutic settings.
Q & A
Q. Characterization methods :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and purity .
- LC-MS/HRMS : Validates molecular weight and detects intermediates .
- X-ray crystallography : Programs like SHELX refine crystal structures to resolve stereochemistry .
Basic: How is the structural stability of this compound assessed under varying experimental conditions?
Answer:
Stability studies involve:
Q. Key parameters :
| Condition | Method | Reference |
|---|---|---|
| Thermal | TGA (N₂ atmosphere, 25–300°C) | |
| Hydrolytic | HPLC monitoring at 37°C |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., target selectivity)?
Answer:
Contradictions may arise from assay variability or off-target effects. Recommended approaches:
Comparative bioassays : Use standardized protocols (e.g., Factor Xa inhibition vs. FASN assays) under identical conditions .
Structural-activity relationship (SAR) : Modify substituents (e.g., piperazine or imidazole groups) and test activity changes .
Computational docking : Tools like AutoDock predict binding affinities to targets like Factor Xa or FASN .
Example : A study on related imidazole-piperazine hybrids showed divergent IC₅₀ values due to solvent polarity effects in enzyme assays .
Advanced: What strategies optimize synthetic yield and purity for large-scale research applications?
Answer:
Key optimizations :
- Catalyst screening : Palladium complexes (e.g., Pd(PPh₃)₄) improve coupling efficiency in imidazole-piperazine synthesis .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates vs. THF, which may reduce byproducts .
- Purification : Flash chromatography (DCM:MeOH gradients) or recrystallization improves purity >95% .
Case study : A 56% yield increase was achieved by replacing NaBH₄ with LiAlH₄ in a reduction step for a similar compound .
Advanced: How can the mechanism of action for this compound’s anticancer or antimicrobial activity be elucidated?
Answer:
Methodological steps include:
Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) .
Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugates) tracked via confocal microscopy .
Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment .
Example : A benzodiazepine derivative with a similar piperazine-imidazole scaffold showed apoptosis induction in leukemia cells via caspase-3 activation .
Advanced: What computational methods validate the compound’s interaction with biological targets?
Answer:
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over time .
- Pharmacophore modeling : Matches electrostatic/hydrophobic features to known inhibitors (e.g., razaxaban’s Factor Xa binding ).
- Density Functional Theory (DFT) : Predicts electron distribution in the imidazole ring for reactivity analysis .
Reference : Docking studies for related compounds revealed hydrogen bonding between the ethanone group and His57 in Factor Xa’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
